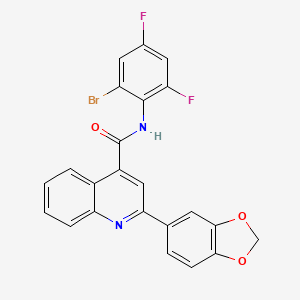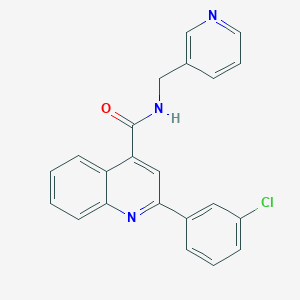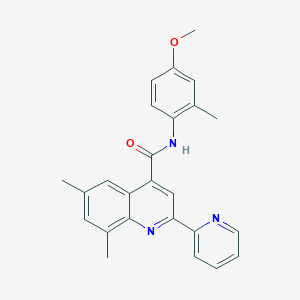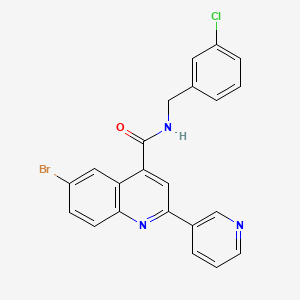
2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
説明
2-(5-chloro-2-thienyl)-4-quinolinecarboxamide, also known as CTCQ, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. CTCQ is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. In
作用機序
Target of Action
The primary targets of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide are Prothrombin and Coagulation factor X . These proteins play a crucial role in the blood coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot.
Mode of Action
It is known to interact with its targets, prothrombin and coagulation factor x . The interaction with these targets may lead to changes in the blood coagulation cascade, potentially affecting the formation of clots.
Biochemical Pathways
The biochemical pathways affected by 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide are related to the blood coagulation cascade . The downstream effects of this interaction could include alterations in clot formation, which could have significant implications for conditions like thrombosis or bleeding disorders.
Result of Action
The molecular and cellular effects of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide’s action would likely be related to its impact on the blood coagulation cascade . By interacting with Prothrombin and Coagulation factor X, it could potentially alter the formation of clots.
実験室実験の利点と制限
One advantage of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide is that it exhibits potent activity against a range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one limitation of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective analogs of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide that could be used as anticancer agents. Another area of interest is the investigation of the mechanism of action of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide, which could provide insights into the development of new therapies for cancer and other diseases. Finally, the safety and efficacy of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide in humans need to be investigated in clinical trials to determine its potential as a therapeutic agent.
科学的研究の応用
2-(5-chloro-2-thienyl)-4-quinolinecarboxamide has been the subject of extensive research due to its potential therapeutic applications. One of the main areas of interest is its potential as an anticancer agent. Studies have shown that 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anticancer drugs.
In addition to its anticancer properties, 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of many inflammatory diseases.
特性
IUPAC Name |
2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-13-6-5-12(19-13)11-7-9(14(16)18)8-3-1-2-4-10(8)17-11/h1-7H,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJBPYXIOBOMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3504202.png)
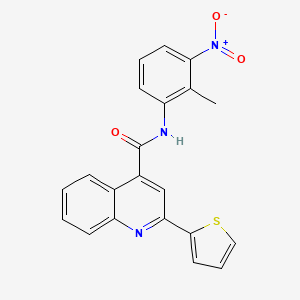
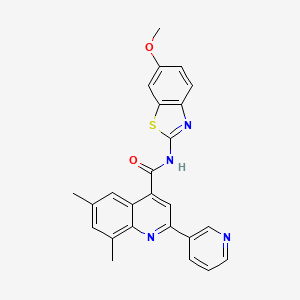
![methyl N-{[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B3504233.png)
![8-chloro-N-[2-(dimethylamino)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504238.png)
![methyl 3-({[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3504245.png)
![N-[2-(aminocarbonyl)phenyl]-2-(2-chlorophenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B3504250.png)
![7-chloro-8-methyl-N-[2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504255.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504265.png)
